molecular formula C8H10N2O3 B11908170 Methyl 6-ethyl-5-oxo-4,5-dihydropyrazine-2-carboxylate

Methyl 6-ethyl-5-oxo-4,5-dihydropyrazine-2-carboxylate

Cat. No.: B11908170
M. Wt: 182.18 g/mol
InChI Key: MHPRNLJTTPCXNU-UHFFFAOYSA-N
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Description

Methyl 6-ethyl-5-oxo-4,5-dihydropyrazine-2-carboxylate is an organic compound with the molecular formula C8H10N2O3 and a molecular weight of 182.18 g/mol . This compound belongs to the class of pyrazine derivatives and is characterized by its unique structure, which includes a pyrazine ring with an ethyl group at the 6-position, a keto group at the 5-position, and a methyl ester at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-ethyl-5-oxo-4,5-dihydropyrazine-2-carboxylate typically involves the condensation of ethyl acetoacetate with hydrazine hydrate, followed by cyclization and esterification reactions . The reaction conditions often include the use of solvents such as ethanol or methanol, and the reactions are carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-ethyl-5-oxo-4,5-dihydropyrazine-2-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 6-ethyl-5-oxo-4,5-dihydropyrazine-2-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex pyrazine derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 6-ethyl-5-oxo-4,5-dihydropyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of poly-ADP-ribose-polymerase (PARP), which is involved in DNA repair processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-ethyl-5-oxo-4,5-dihydropyrazine-2-carboxylate is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

IUPAC Name

methyl 5-ethyl-6-oxo-1H-pyrazine-3-carboxylate

InChI

InChI=1S/C8H10N2O3/c1-3-5-7(11)9-4-6(10-5)8(12)13-2/h4H,3H2,1-2H3,(H,9,11)

InChI Key

MHPRNLJTTPCXNU-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=CNC1=O)C(=O)OC

Origin of Product

United States

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